REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5]Cl.O.Cl.[O:13]=[C:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(N(CC)CC)C>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][N:17]1[CH2:18][CH2:19][C:14](=[O:13])[CH2:15][CH2:16]1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CCl)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.Cl.O=C1CCNCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with 40-50% ethyl acetate/isohexane
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(CN2CCC(CC2)=O)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |